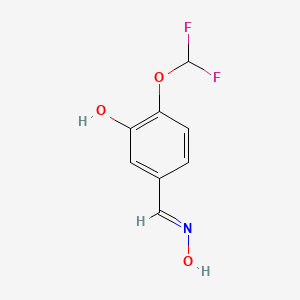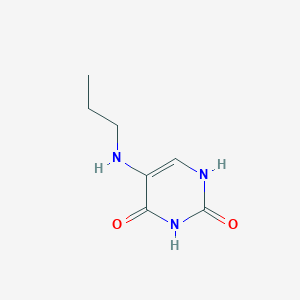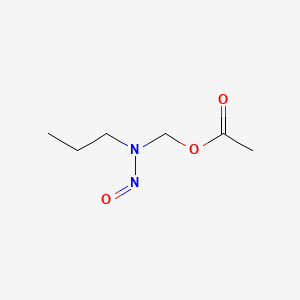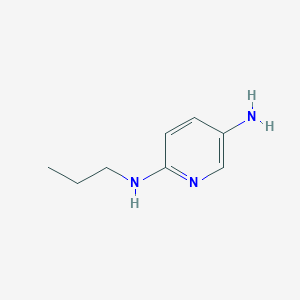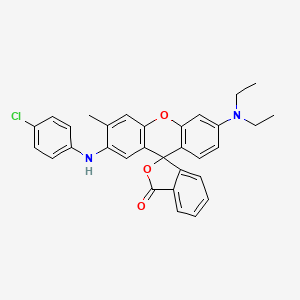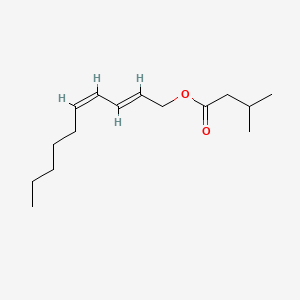
(29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is a complex organometallic compound. It belongs to the phthalocyanine family, which is known for its extensive applications in various fields due to its unique chemical and physical properties. This compound is particularly notable for its potential use in electronic and photonic devices, as well as in catalysis and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) typically involves the reaction of copper salts with phthalocyanine precursors under controlled conditions. One common method is the physical vapor deposition technique, where thin films of the compound are obtained . This method involves the evaporation of the precursor materials in a vacuum chamber, followed by their condensation on a substrate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the copper center and the phthalocyanine ligand, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the phthalocyanine ring.
Scientific Research Applications
Chemistry: In chemistry, (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) is used as a catalyst in various organic reactions. Its unique electronic properties make it an effective catalyst for oxidation and reduction reactions .
Biology and Medicine: In biology and medicine, this compound is explored for its potential use in photodynamic therapy (PDT) for cancer treatment. The phthalocyanine core can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells .
Industry: In the industrial sector, the compound is used in the fabrication of electronic and photonic devices. Its high thermal stability and electrical conductivity make it suitable for use in organic solar cells and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) involves the interaction of the copper center with various substrates. The copper ion can undergo redox reactions, facilitating electron transfer processes. The phthalocyanine ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other metal phthalocyanines such as copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine and copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine .
Uniqueness: What sets (29H,31H-Phthalocyaninetetramethylaminato(2-)-N29,N30,N31,N32)copper tetrakis(hydroxyacetate) apart is its unique combination of the phthalocyanine core with hydroxyacetate groups. This structure imparts distinct electronic and photonic properties, making it highly effective in applications such as catalysis and photodynamic therapy .
Properties
CAS No. |
67828-07-3 |
|---|---|
Molecular Formula |
C38H32CuN12O3 |
Molecular Weight |
768.3 g/mol |
IUPAC Name |
copper;2-hydroxyacetic acid;[23,26,35-tris(aminomethyl)-2,11,29,37,38,40-hexaza-20,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12,14,16,18,21(38),22,24,26,28,30(37),31,33,35-nonadecaen-5-yl]methanamine |
InChI |
InChI=1S/C36H28N12.C2H4O3.Cu/c37-13-17-5-3-9-23-25(17)33-44-31(23)42-29-21-7-1-2-8-22(21)30(41-29)43-35-27-19(15-39)11-12-20(16-40)28(27)36(48-35)46-32-24-10-4-6-18(14-38)26(24)34(45-32)47-33;3-1-2(4)5;/h1-12H,13-16,37-40H2;3H,1H2,(H,4,5);/q-2;;+2 |
InChI Key |
ODYVYNTYKDJSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=CC=CC(=C5C(=N4)N=C6C7=C(C=CC=C7C(=N6)N=C8C9=C(C=CC(=C9C(=N8)[N-]3)CN)CN)CN)CN.C(C(=O)O)O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




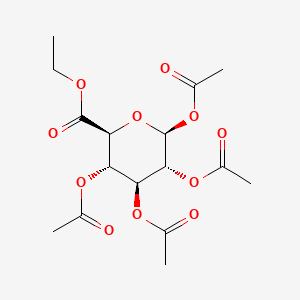
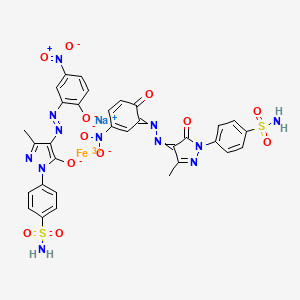
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
